molecular formula C9H18N2O B13176466 4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol

4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol

Cat. No.: B13176466
M. Wt: 170.25 g/mol
InChI Key: CUCNUTSNEANQAV-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-1-azabicyclo[321]octan-4-ol is a bicyclic compound with a unique structure that includes an azabicyclo[321]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This method often relies on the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory-scale synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s bicyclic structure allows for unique reactivity patterns, particularly at the 4-position .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include thionyl chloride (SOCl2) and pyridine, which promote skeletal rearrangement and chlorination reactions . Appel conditions, involving triphenylphosphine and carbon tetrachloride, are also used for similar transformations .

Major Products

The major products formed from these reactions include chlorinated derivatives and rearranged bicyclic systems.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol is not well-documented. its structural similarity to tropane alkaloids suggests that it may interact with similar molecular targets and pathways. Tropane alkaloids are known to affect neurotransmitter systems, and this compound may exhibit similar effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol is unique due to its specific substitution pattern and the presence of an aminoethyl group. This structural feature may confer unique reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

4-(2-aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol

InChI

InChI=1S/C9H18N2O/c10-4-2-9(12)3-6-11-5-1-8(9)7-11/h8,12H,1-7,10H2

InChI Key

CUCNUTSNEANQAV-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC(C1C2)(CCN)O

Origin of Product

United States

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